REACTION_CXSMILES
|
[Na:1].[OH-:2].[K+:3].[C:4](=[O:6])=[O:5]>>[Na:1].[C:4](=[O:2])([O-:6])[O-:5].[K+:3].[K+:3].[C:4](=[O:2])([OH:6])[O-:5] |f:1.2,5.6.7,^1:0,6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
drying the droplets in the aerosol
|
Name
|
|
Type
|
product
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |